2-bromo-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzenesulfonamide
Description
2-Bromo-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative featuring a brominated aromatic ring and a 2,3-dihydrobenzo[b][1,4]dioxin moiety linked via a hydroxyethyl chain. This compound is of interest due to its structural complexity, combining sulfonamide pharmacophores with oxygen-rich heterocyclic systems.
Properties
IUPAC Name |
2-bromo-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO5S/c17-12-3-1-2-4-16(12)24(20,21)18-10-13(19)11-5-6-14-15(9-11)23-8-7-22-14/h1-6,9,13,18-19H,7-8,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHVGYIIDYANNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(CNS(=O)(=O)C3=CC=CC=C3Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-bromo-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and therapeutic potential based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with various sulfonyl chlorides in the presence of bases such as sodium carbonate. The reaction conditions are optimized to yield high-purity products suitable for biological testing.
General Reaction Scheme
- Starting Material : N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine)
- Reagents : Sulfonyl chloride (e.g., 4-methylbenzenesulfonyl chloride), base (e.g., Na₂CO₃)
- Solvent : Aqueous medium or organic solvents like DMF.
- Final Product : this compound
Biological Activity
Recent studies have focused on the biological activity of sulfonamide derivatives, including those based on the benzodioxane structure. These compounds have demonstrated various pharmacological effects:
Enzyme Inhibition Studies
Research has shown that derivatives of this compound exhibit inhibitory activity against key enzymes involved in metabolic disorders:
- α-Glucosidase Inhibition : This enzyme is crucial in carbohydrate metabolism and its inhibition can lead to decreased blood glucose levels, making these compounds potential candidates for managing Type 2 Diabetes Mellitus (T2DM).
- Acetylcholinesterase Inhibition : Inhibitors of this enzyme are being explored for their potential in treating Alzheimer's disease (AD) due to their ability to increase acetylcholine levels in the brain.
Case Studies
Several case studies have been conducted to evaluate the pharmacological properties of similar compounds:
-
Study on Benzodioxane Derivatives : A series of benzodioxane derivatives were synthesized and evaluated for their effects on α-glucosidase and acetylcholinesterase. Results indicated that certain modifications significantly enhanced inhibitory activity.
- Findings : Compounds with electron-withdrawing groups showed increased potency against both enzymes.
- Implications : These findings suggest a structure-activity relationship that can guide further drug design efforts.
-
Pharmacokinetic Studies : Preliminary studies have assessed the pharmacokinetic profiles of related sulfonamide compounds using computational models and in vitro assays to predict absorption, distribution, metabolism, and excretion (ADME) characteristics.
- Results : Moderate binding affinities were observed with human serum albumin (HSA), indicating favorable pharmacokinetic properties for therapeutic applications.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily investigated for its potential as a pharmacological agent due to its structural features that suggest activity against various biological targets.
Anticonvulsant Activity
Recent studies have indicated that derivatives of compounds similar to 2-bromo-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzenesulfonamide exhibit significant anticonvulsant properties. For instance, research on related compounds has shown promising results in the treatment of seizures induced by pentylenetetrazole and maximal electroshock models. The design and synthesis of these derivatives aim to enhance their efficacy while minimizing toxicity .
Antitumor Activity
There is emerging evidence suggesting that the compound may possess antitumor properties . Studies have demonstrated that certain sulfonamide derivatives can inhibit tumor growth by interfering with cellular signaling pathways. Specifically, the modulation of ERK signaling has been noted as a mechanism through which these compounds exert their effects .
Case Study 1: Anticonvulsant Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticonvulsant activity of various sulfonamide derivatives, including those structurally related to this compound. The results indicated that certain modifications in the molecular structure led to improved potency against seizures while maintaining a favorable safety profile .
Case Study 2: Antitumor Mechanisms
Another investigation focused on the antitumor effects of similar compounds demonstrated that they could induce apoptosis in cancer cells through the activation of specific death receptors and inhibition of cell proliferation pathways. The study highlighted the importance of structural variations in enhancing therapeutic efficacy and reducing side effects .
Table 1: Summary of Biological Activities
| Compound | Activity Type | Model Used | Results |
|---|---|---|---|
| 2-bromo-N-(...) | Anticonvulsant | Pentylenetetrazole Model | Significant seizure reduction |
| 2-bromo-N-(...) | Antitumor | Cancer Cell Lines | Induced apoptosis |
Table 2: Structure-Activity Relationship
| Structural Feature | Impact on Activity |
|---|---|
| Bromine Substitution | Increased potency |
| Hydroxyethyl Group | Enhanced solubility |
| Benzenesulfonamide Core | Broad biological activity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Core Functional Groups
- Target Compound : Contains a benzenesulfonamide core substituted with bromine at the 2-position and a hydroxyethyl-linked dihydrobenzo[dioxin] group.
- Analogues from : Include dihydropyrazole derivatives (e.g., compounds 4m–4q) with a benzenesulfonamide group, substituted dihydrobenzo[dioxin], and variable aryl groups (methoxy, ethoxy, fluoro, chloro, bromo) at the 4-position of the phenyl ring .
Table 1: Substituent Comparison
Key Differences
- The target compound lacks the dihydropyrazole ring present in analogues, replacing it with a hydroxyethyl linker. This structural variation may influence conformational flexibility and hydrogen-bonding capacity.
- Bromine substitution in the target is at the benzenesulfonamide’s 2-position, whereas in 4q (), bromine is on the distal phenyl ring .
Physical and Spectroscopic Properties
Melting Points
Spectroscopic Data
- Hydroxyethyl Linker : Expected to show distinct $^1$H-NMR signals for the hydroxyl (-OH) proton (~2.5–4.0 ppm) and ethylenic protons, contrasting with the dihydropyrazole protons (3.0–5.0 ppm) in compounds .
- Bromine Effects : The target’s 2-bromo substituent would deshield adjacent protons, whereas 4q’s 4-bromophenyl group would cause splitting patterns in aromatic regions .
Q & A
Q. What are the optimized synthetic routes for 2-bromo-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzenesulfonamide, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves a multi-step protocol:
Intermediate Formation : React 2,3-dihydrobenzo[1,4]dioxin-6-amine with benzenesulfonyl chloride under dynamic pH control (pH 9–10) using aqueous Na₂CO₃ to form the sulfonamide backbone .
Bromination and Hydroxyethyl Substitution : Introduce bromine at the benzenesulfonamide moiety and attach the 2-hydroxyethyl group via nucleophilic substitution. Lithium hydride (LiH) in DMF is often used as a catalyst for alkylation .
Purification : Column chromatography or recrystallization (e.g., using methanol/water mixtures) is critical for isolating high-purity products. Yield optimization requires strict control of temperature (RT to 50°C) and reaction time (3–4 hours) .
Q. Key Data :
Q. How should researchers characterize the structural conformation of this compound to resolve ambiguities in its sulfonamide-dioxane linkage?
Methodological Answer:
- X-ray Crystallography : Resolve absolute stereochemistry and confirm bond angles (e.g., C-S-N-C dihedral angles) using single-crystal diffraction data. For example, related sulfonamide-dioxane hybrids show intermolecular hydrogen bonding (O···H-N distances: 2.1–2.3 Å) that stabilizes the crystal lattice .
- Dynamic NMR : Monitor conformational flexibility in solution (e.g., hindered rotation around the sulfonamide S-N bond) by variable-temperature ¹H NMR .
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict stable conformers and compare with experimental data .
Advanced Research Questions
Q. How do structural modifications (e.g., bromine position, hydroxyethyl chain length) impact the compound’s bioactivity, particularly enzyme inhibition?
Methodological Answer:
- Structure-Activity Relationship (SAR) Design :
- Bromine Substitution : Replace bromine with other halogens (Cl, F) or electron-withdrawing groups to modulate lipophilicity (logP) and binding affinity. For example, fluorinated analogs show enhanced inhibitory activity against α-glucosidase (IC₅₀: 12–18 μM vs. 25 μM for the bromo derivative) .
- Hydroxyethyl Chain : Shorten or elongate the chain to evaluate steric effects on enzyme active-site penetration. Ethylene glycol spacers improve solubility but may reduce target engagement .
- Enzymatic Assays :
Q. Key Data :
Q. What experimental strategies address contradictions in reported bioactivity data for sulfonamide-dioxane derivatives?
Methodological Answer:
- Batch Reprodubility Checks : Ensure consistent synthetic protocols (e.g., solvent purity, catalyst lot variations). For example, LiH activity varies by supplier, affecting alkylation efficiency .
- Orthogonal Bioassays : Cross-validate results using multiple assays (e.g., microbial growth inhibition vs. enzymatic activity). A compound showing antibacterial activity in disk diffusion may lack enzyme inhibition due to off-target effects .
- Meta-Analysis : Compare datasets across studies using standardized metrics (e.g., MIC in μg/mL vs. IC₅₀ in μM). Adjust for differences in cell lines (e.g., Gram-positive vs. Gram-negative bacterial strains) .
Q. How can computational modeling predict the environmental fate of this compound, particularly its persistence and metabolite toxicity?
Methodological Answer:
- QSPR Models : Use Quantitative Structure-Property Relationship (QSPR) tools to estimate biodegradation half-life (e.g., EPI Suite) based on molecular descriptors like topological surface area (TPSA) and octanol-water partition coefficient (logKow) .
- Metabolite Prediction : Software like Meteor (Lhasa Limited) simulates Phase I/II metabolism (e.g., hydroxylation at the dioxane ring or sulfonamide cleavage) .
- Ecotoxicity Profiling : Test predicted metabolites in Daphnia magna or algal growth inhibition assays to validate computational toxicity thresholds (e.g., LC₅₀ < 1 mg/L indicates high hazard) .
Q. What are the best practices for resolving crystallographic disorder in sulfonamide derivatives during X-ray analysis?
Methodological Answer:
- Data Collection : Use low-temperature (100 K) measurements to reduce thermal motion artifacts. High-resolution data (≤0.8 Å) is critical for resolving overlapping electron densities .
- Refinement Strategies :
- Occupancy Refinement : Assign partial occupancy to disordered atoms (e.g., bromine positions).
- Constraints : Apply SHELXL restraints (e.g., SIMU, DELU) to manage anisotropic displacement parameters .
- Validation Tools : Check R-factor convergence (R1 < 5%) and Platon SQUEEZE for solvent-accessible voids .
Q. How should researchers design long-term ecological impact studies for this compound?
Methodological Answer:
- Tiered Testing Framework :
- Laboratory Scale : Determine abiotic degradation (hydrolysis, photolysis) under controlled pH/UV conditions .
- Microcosm Studies : Evaluate biodegradation in soil/water systems with microbial consortia. Monitor via LC-MS/MS for parent compound and metabolites .
- Field Trials : Use split-plot designs (e.g., randomized blocks with four replicates) to assess bioaccumulation in plants/animals .
- Endpoint Metrics : Measure BCF (bioconcentration factor) and NOEC (no-observed-effect concentration) for risk assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
